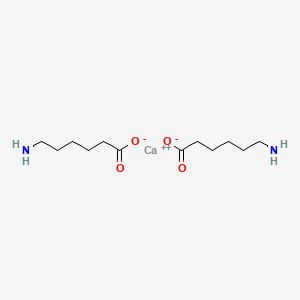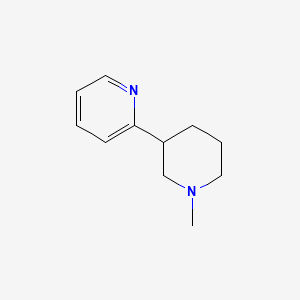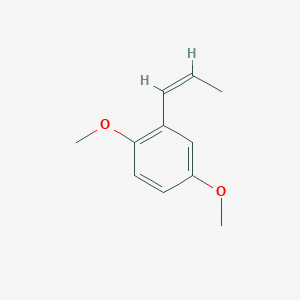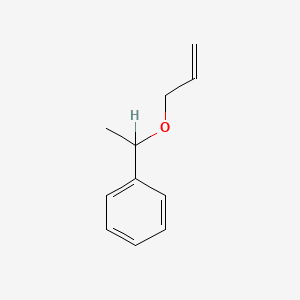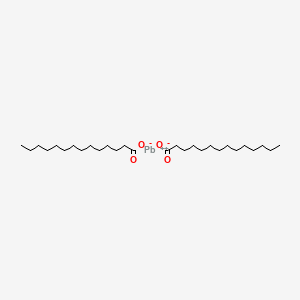
Tetradecanoic acid, lead salt, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristic acid, lead salt: is a chemical compound formed by the reaction of myristic acid with lead. . The lead salt of myristic acid is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of myristic acid, lead salt typically involves the reaction of myristic acid with a lead compound, such as lead acetate or lead oxide. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure complete reaction and formation of the lead salt.
Industrial Production Methods: Industrial production of myristic acid, lead salt involves large-scale reactions in reactors where myristic acid is reacted with lead compounds. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Myristic acid, lead salt can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to myristic acid and lead metal.
Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used to substitute the lead ion.
Major Products Formed:
Oxidation: Lead oxides and myristic acid derivatives.
Reduction: Myristic acid and elemental lead.
Substitution: New metal salts of myristic acid and lead compounds.
Scientific Research Applications
Chemistry: Myristic acid, lead salt is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the preparation of other lead-based compounds and materials.
Biology: In biological research, myristic acid, lead salt is used to study the effects of lead on biological systems. It helps in understanding the toxicity and biochemical interactions of lead with cellular components.
Medicine: While not commonly used in medicine, myristic acid, lead salt can be utilized in research to investigate the pharmacological effects of lead and its compounds on human health.
Industry: In industrial applications, myristic acid, lead salt is used as a stabilizer and lubricant in the production of plastics and rubber. It also finds use in the manufacture of certain types of coatings and paints.
Mechanism of Action
Mechanism of Action: The mechanism by which myristic acid, lead salt exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to cellular toxicity, oxidative stress, and interference with metabolic pathways.
Molecular Targets and Pathways:
Proteins: Lead ions can bind to thiol groups in proteins, altering their structure and function.
Enzymes: Lead can inhibit enzyme activity by binding to active sites or cofactors.
Nucleic Acids: Lead can interact with DNA and RNA, causing mutations and impairing replication and transcription processes.
Comparison with Similar Compounds
Stearic acid, lead salt: Another lead salt of a fatty acid, used in similar industrial applications.
Palmitic acid, lead salt: Similar in structure and properties, used in the production of lubricants and stabilizers.
Lauric acid, lead salt: A lead salt of a shorter-chain fatty acid, with applications in coatings and plastic production.
Uniqueness: Myristic acid, lead salt is unique due to its specific chain length and the properties imparted by the myristic acid moiety. It offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications in different industries.
Properties
CAS No. |
20403-41-2 |
|---|---|
Molecular Formula |
C28H54O4Pb |
Molecular Weight |
662 g/mol |
IUPAC Name |
lead(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
ZZSLTNOFMWYBTR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


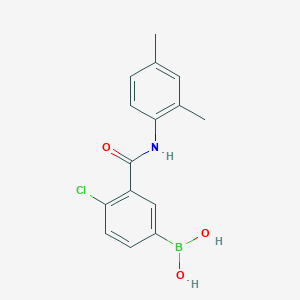

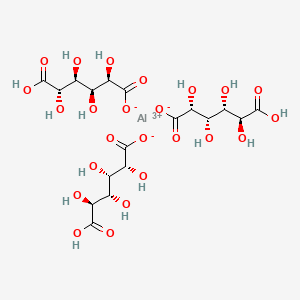
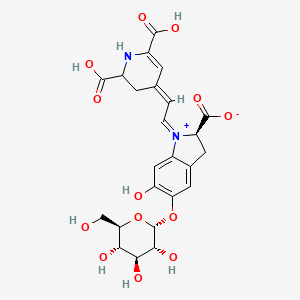




![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
